1-(3-chlorophenyl)-4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazine
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Overview
Description
1-(3-chlorophenyl)-4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazine typically involves the reaction of 1-(3-chlorophenyl)piperazine with 4,5-dimethoxy-2-nitrobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring might be employed.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding N-oxides.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Oxidizing agents like potassium permanganate.
Substitution: Halogenating agents like thionyl chloride.
Major Products Formed
Reduction: Formation of amines from nitro groups.
Oxidation: Formation of N-oxides.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications, including as an antipsychotic or antidepressant agent.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity. The compound may exert its effects by binding to a specific receptor or inhibiting an enzyme, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)piperazine: A simpler derivative with similar pharmacological properties.
4-(4,5-dimethoxy-2-nitrophenyl)methylpiperazine: Another derivative with different substitution patterns.
Uniqueness
1-(3-chlorophenyl)-4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other piperazine derivatives. Its combination of a chlorophenyl group and a dimethoxy-nitrophenyl group may result in unique interactions with biological targets, making it a compound of interest for further research.
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4/c1-26-18-10-14(17(23(24)25)12-19(18)27-2)13-21-6-8-22(9-7-21)16-5-3-4-15(20)11-16/h3-5,10-12H,6-9,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSPPKUAGSFLNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CN2CCN(CC2)C3=CC(=CC=C3)Cl)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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